molecular formula C18H26N4O B5572855 2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No. B5572855
M. Wt: 314.4 g/mol
InChI Key: UHFDBIBTSSAORJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole-acetamide derivatives involves multiple steps, including condensation, cyclocondensation, and reactions with hydrazines or amines. These processes result in compounds with diverse biological activities, indicating the flexibility and utility of the synthesis strategies (Gomha & Farghaly, 2011).

Molecular Structure Analysis

Structural characterization techniques such as NMR, IR, and X-ray crystallography play a crucial role in determining the molecular structure of pyrazole-acetamide derivatives. These analyses reveal the presence of specific functional groups, molecular conformations, and intermolecular interactions that define the chemical behavior and reactivity of these compounds (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole-acetamide derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and hydrogen bonding interactions. These reactions are influenced by the compound's functional groups and molecular structure, leading to the formation of complexes with specific properties and activities (Ornik et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure and intermolecular forces. These properties are crucial for understanding the compound's behavior in different environments and for developing applications in various fields (Gomha & Farghaly, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the potential applications of pyrazole-acetamide derivatives. These properties are determined by the compound's electronic structure, which can be elucidated through computational methods such as DFT calculations (Naveen et al., 2021).

Scientific Research Applications

Antipsychotic Potential

A study explored the antipsychotic-like properties of a compound structurally related to "2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide". This compound did not interact with dopamine receptors, unlike traditional antipsychotics, suggesting a novel mechanism of action for antipsychotic effects. The research highlights the synthesis and evaluation of a series of compounds for their potential antipsychotic activities, revealing that certain modifications in the molecular structure could enhance activity without causing ataxia or binding to D2 dopamine receptors, which are common side effects of conventional antipsychotic drugs (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Another study focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. The research demonstrated the effect of hydrogen bonding on self-assembly processes and evaluated the antioxidant activity of these complexes. This highlights the compound's utility in developing coordination complexes with potential applications in antioxidant therapies (Chkirate et al., 2019).

Antimicrobial and Antitumor Screening

Compounds structurally related to "2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide" have been synthesized and screened for their antimicrobial and antitumor activities. These studies suggest potential applications in designing new therapeutic agents targeting various microbial infections and cancer types. The research underscores the compound's versatility in drug discovery, particularly in developing new antimicrobial and anticancer agents (Farag et al., 2008), (Gouda et al., 2010).

Structural Diversity and Synthetic Applications

Research has also been directed towards generating a structurally diverse library of compounds using "3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride" as a starting material. This work illustrates the compound's versatility in synthesizing a wide array of structurally diverse derivatives, highlighting its potential as a building block in organic synthesis and drug development (Roman, 2013).

properties

IUPAC Name

2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-6-22(13-15-11-19-21(5)12-15)18(23)17(20(3)4)16-9-7-8-14(2)10-16/h7-12,17H,6,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFDBIBTSSAORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=C1)C)C(=O)C(C2=CC=CC(=C2)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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